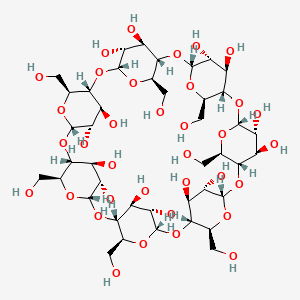

A-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33S,35S,36S,37S,38R,39R,40R,41R,42R,43R,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-UOFYCTJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1135.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7585-39-9 | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of α-Cyclodextrin for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of α-cyclodextrin (alpha-cyclodextrin), a cyclic oligosaccharide of significant interest in pharmaceutical and various other research fields. This document details the enzymatic synthesis from starch, highlighting the role of cyclodextrin (B1172386) glucanotransferase (CGTase) and the use of complexing agents to enhance product specificity. Furthermore, it outlines various purification strategies essential for obtaining high-purity α-cyclodextrin suitable for research and development.

Introduction to α-Cyclodextrin

α-Cyclodextrin is a non-reducing cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranosyl units.[1] This toroidal structure possesses a hydrophilic exterior and a hydrophobic internal cavity, enabling it to form inclusion complexes with a wide range of guest molecules. This unique property makes α-cyclodextrin a valuable excipient in drug delivery systems to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients. It is produced through the enzymatic conversion of starch.[2]

Enzymatic Synthesis of α-Cyclodextrin

The industrial production of cyclodextrins is predominantly carried out through the enzymatic treatment of starch.[3] The key enzyme in this process is Cyclodextrin Glucanotransferase (CGTase, EC 2.4.1.19), which catalyzes the intramolecular transglycosylation of a linear starch chain to form a cyclic oligosaccharide.[4]

Principle of Synthesis

The synthesis process begins with the liquefaction of a starch slurry, which can be achieved through heat treatment or the action of α-amylase.[3] Following liquefaction, CGTase is introduced to initiate the enzymatic conversion. CGTases are known to produce a mixture of α-, β-, and γ-cyclodextrins, with the ratio of the products being dependent on the microbial source of the enzyme and the reaction conditions.[5]

To selectively increase the yield of α-cyclodextrin, a "solvent process" is often employed. This involves the addition of a complexing agent to the reaction mixture.[4] The complexing agent forms an insoluble complex with α-cyclodextrin, causing it to precipitate out of the solution. This precipitation shifts the reaction equilibrium towards the formation of more α-cyclodextrin.[4]

Experimental Protocol for α-Cyclodextrin Synthesis

This protocol describes a laboratory-scale synthesis of α-cyclodextrin using CGTase and a complexing agent.

Materials:

-

Soluble starch or dextrin

-

Cyclodextrin Glucanotransferase (CGTase) with high α-cyclodextrin specificity (e.g., from Bacillus macerans or Klebsiella pneumoniae)

-

Complexing agent (e.g., 1-decanol, butan-1-ol, or cyclohexane)

-

Phosphate (B84403) or Tris buffer

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Starch Gelatinization and Liquefaction:

-

Prepare a 5-15% (w/v) aqueous slurry of starch in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0-7.0).

-

Heat the slurry to a temperature of 90-100°C with constant stirring for 15-30 minutes to achieve gelatinization.

-

Cool the gelatinized starch solution to the optimal temperature for the selected CGTase (typically 40-60°C).

-

If starting from raw starch, a liquefaction step using α-amylase may be performed according to the enzyme manufacturer's instructions prior to adding the CGTase.

-

-

Enzymatic Conversion:

-

Adjust the pH of the starch solution to the optimal pH for the CGTase (typically between 5.0 and 8.0).

-

Add the CGTase to the reaction mixture. The enzyme dosage will depend on the activity of the specific enzyme preparation and should be optimized for the desired reaction time.

-

Add the complexing agent to the reaction mixture. The concentration of the complexing agent should be optimized; for example, butan-1-ol can be used at a concentration of 2% (v/v).

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for 24-48 hours. The precipitation of the α-cyclodextrin-complexing agent inclusion complex should be observed.

-

-

Termination of Reaction and Collection of the Complex:

-

Terminate the enzymatic reaction by heating the mixture to 90-100°C for 15-20 minutes to denature the enzyme.

-

Cool the mixture to room temperature and then further cool to 4°C to maximize the precipitation of the complex.

-

Collect the precipitated α-cyclodextrin complex by centrifugation or filtration.

-

Quantitative Data on Synthesis

The yield of α-cyclodextrin is highly dependent on the reaction conditions and the choice of CGTase and complexing agent. The following table summarizes some reported yields under various conditions.

| CGTase Source | Substrate | Complexing Agent | Temperature (°C) | pH | α-CD Yield/Conversion | Reference |

| Klebsiella pneumoniae AS-22 | 125 g/L raw wheat starch | 2% (v/v) butan-1-ol | - | - | 42.5% (w/w) conversion to total CDs (α:β ratio 97:3) | [6] |

| Bacillus macerans | Starch hydrolysate (DE 5) | 5% (v/v) cyclohexane (B81311) | 20 | 6.0 | Predominantly α-CD with no γ-CD | [7] |

| Bacillus macerans | - | - | 50-60 | 5-7 | α:β:γ ratio of ~63:30:7 (without complexing agent) | [7] |

Purification of α-Cyclodextrin

The crude α-cyclodextrin complex obtained from the synthesis step contains impurities such as unreacted starch, linear dextrins, other cyclodextrins (β and γ), glucose, and the complexing agent. A multi-step purification process is necessary to obtain high-purity α-cyclodextrin.[8]

Purification Workflow

Caption: Overall workflow for α-cyclodextrin synthesis and purification.

Detailed Purification Protocols

The first step in purification is the removal of the complexing agent from the precipitated inclusion complex.

Protocol:

-

Dissolution: Resuspend the crude α-cyclodextrin complex in hot water (70-80°C) to dissolve it.

-

Removal of Complexing Agent:

-

Steam Distillation: For volatile complexing agents like cyclohexane or butanol, steam distillation is an effective method for their removal.

-

Solvent Extraction: For less volatile agents like 1-decanol, liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or hexane) can be used. The aqueous phase containing the α-cyclodextrin is retained.

-

Recrystallization is a crucial step for removing soluble impurities and achieving high purity.

Protocol:

-

Concentration: Concentrate the aqueous solution of α-cyclodextrin obtained after the removal of the complexing agent by vacuum evaporation.

-

Crystallization:

-

Cool the concentrated solution slowly to room temperature, followed by further cooling to 4°C to induce crystallization.

-

The crystallization process can be enhanced by the addition of a water-miscible organic solvent such as ethanol (B145695) or acetone. A mixture of ethanol and water is commonly used.

-

-

Collection and Washing:

-

Collect the α-cyclodextrin crystals by filtration.

-

Wash the crystals with a cold ethanol-water mixture and then with cold absolute ethanol to remove residual soluble impurities.

-

-

Drying: Dry the purified α-cyclodextrin crystals under vacuum at a moderate temperature (e.g., 50-60°C).

For research applications requiring very high purity, chromatographic methods can be employed.

Methods:

-

Gel Filtration Chromatography: This method separates molecules based on their size. It can be used to remove residual linear dextrins and smaller sugars.

-

Ion-Exchange Chromatography: This technique is effective for removing any charged impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC using an amino-bonded stationary phase and an acetonitrile-water mobile phase can be used to separate α-, β-, and γ-cyclodextrins.[9]

Table of Purification Methods and their Primary Targets:

| Purification Method | Primary Impurities Removed |

| Precipitation with Complexing Agent | β- and γ-cyclodextrins, unreacted starch |

| Steam Distillation / Solvent Extraction | Complexing agent |

| Recrystallization | Soluble dextrins, glucose, residual β- and γ-cyclodextrins |

| Gel Filtration Chromatography | Linear dextrins, glucose |

| Ion-Exchange Chromatography | Charged impurities |

| Preparative HPLC | β- and γ-cyclodextrins |

Quality Control and Analysis

The purity of the final α-cyclodextrin product should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is the standard method for quantifying the purity of cyclodextrins and separating α-, β-, and γ-cyclodextrins.[9] A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and purity of the α-cyclodextrin.

-

Karl Fischer Titration: This method is used to determine the water content of the final product.

Signaling Pathways and Experimental Workflows

The enzymatic synthesis of α-cyclodextrin is a biocatalytic process and does not involve signaling pathways in the traditional sense. The key process is the enzymatic reaction catalyzed by CGTase.

Enzymatic Reaction Mechanism of CGTase

Caption: Simplified mechanism of CGTase-catalyzed cyclodextrin synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of α-cyclodextrin for research purposes. The specific conditions and methodologies may require further optimization based on the available resources and the desired purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization on heating and complex phase behavior of alphthis compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic production of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. EP0268997A1 - Process for isolation and purification of cyclodextrins - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. Simultaneous determination of alpha, beta and gamma cyclodextrins by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Preparation of Alpha-Cyclodextrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic preparation of alpha-cyclodextrin (B1665218) (α-CD), a cyclic oligosaccharide of six glucose units. Due to its unique molecular structure—a hydrophilic exterior and a hydrophobic central cavity—α-cyclodextrin is a valuable excipient in the pharmaceutical industry for enhancing the solubility, stability, and bioavailability of drug molecules. This document details the enzymatic synthesis, purification, and analysis of α-cyclodextrin, providing researchers and drug development professionals with the necessary information to implement and optimize its production.

Core Principles of Enzymatic Synthesis

The industrial production of cyclodextrins is achieved through the enzymatic modification of starch. The key enzyme in this process is Cyclodextrin (B1172386) Glycosyltransferase (CGTase, EC 2.4.1.19), which catalyzes the intramolecular transglycosylation of a linear starch chain to form a cyclic cyclodextrin molecule.[1][2] CGTases are produced by various microorganisms, with species from Bacillus and Klebsiella being the most commonly used in industrial applications.[1][3]

The enzymatic conversion of starch to cyclodextrins involves several key steps:

-

Starch Liquefaction: The granular structure of starch is first disrupted by gelatinization, followed by enzymatic hydrolysis using α-amylase to produce shorter, soluble dextrins.[4][5] This step is crucial for reducing the viscosity of the starch slurry and making the substrate accessible to CGTase.

-

Cyclization: The liquefied starch is then treated with CGTase, which catalyzes the formation of a mixture of α-, β-, and γ-cyclodextrins. The ratio of the different cyclodextrins produced is dependent on the source of the CGTase and the reaction conditions.[3][6]

-

Complexation and Precipitation: To enhance the yield and selectivity of α-cyclodextrin, a complexing agent is often added to the reaction mixture. This agent selectively forms an inclusion complex with α-cyclodextrin, leading to its precipitation from the solution.[7][8]

-

Purification: The precipitated α-cyclodextrin complex is then separated and purified to remove the complexing agent, unreacted starch, other cyclodextrins, and byproducts.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic preparation of α-cyclodextrin.

Starch Liquefaction

Objective: To prepare a liquefied starch solution suitable for the CGTase reaction.

Materials:

-

Starch (e.g., corn starch, potato starch)

-

Thermostable α-amylase (e.g., from Bacillus licheniformis)

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

Protocol:

-

Prepare a 10-30% (w/v) starch slurry in distilled water.

-

Add CaCl₂ to a final concentration of 2 mM to stabilize the α-amylase.

-

Adjust the pH of the slurry to 6.0-7.0 using NaOH or HCl.

-

Heat the slurry to 95-105°C with constant stirring to gelatinize the starch.

-

Add thermostable α-amylase at a concentration of 0.1% (v/w of starch).

-

Incubate at 95-105°C for 15-30 minutes to partially hydrolyze the starch.

-

Cool the liquefied starch solution to the optimal temperature for the CGTase reaction.

Enzymatic Synthesis of α-Cyclodextrin

Objective: To convert the liquefied starch into a mixture of cyclodextrins with a high proportion of α-cyclodextrin.

Materials:

-

Liquefied starch solution (from section 2.1)

-

CGTase with high α-selectivity (e.g., from Klebsiella pneumoniae or specific Bacillus strains)[1][10]

-

Complexing agent (e.g., 1-Butanol (B46404), 1-Decanol, or Ethanol)[7][8]

-

Buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

Protocol:

-

Adjust the concentration of the liquefied starch solution to 10-20% (w/v) with buffer.

-

Adjust the pH and temperature to the optimal conditions for the selected CGTase (refer to Table 2). For many α-CGTases, a pH of 5.5-6.5 and a temperature of 40-60°C are suitable.

-

Add the CGTase to the starch solution. The optimal enzyme concentration should be determined empirically but typically ranges from 5-20 U/g of starch.

-

Add a complexing agent to the reaction mixture. For example, add 1-butanol to a final concentration of 1-3% (v/v).[8]

-

Incubate the reaction mixture for 24-48 hours with gentle agitation. The formation of a precipitate indicates the formation of the α-cyclodextrin-complexing agent inclusion complex.

Purification of α-Cyclodextrin

Objective: To isolate and purify α-cyclodextrin from the reaction mixture.

Materials:

-

Reaction mixture containing precipitated α-cyclodextrin complex

-

Distilled water

-

Ethanol

-

Activated carbon

Protocol:

-

Separation of the Complex: Centrifuge the reaction mixture to pellet the precipitated α-cyclodextrin complex.

-

Washing: Wash the pellet with cold distilled water to remove soluble sugars and proteins. Repeat this step 2-3 times.

-

Removal of the Complexing Agent:

-

Steam Distillation: Resuspend the washed pellet in hot water (70-80°C) and remove the complexing agent by steam distillation.

-

Solvent Extraction: Alternatively, wash the pellet with a suitable organic solvent (e.g., diethyl ether) in which the complexing agent is soluble but the α-cyclodextrin is not.

-

-

Decolorization: Treat the aqueous solution of α-cyclodextrin with activated carbon (0.5-1% w/v) at 60°C for 30 minutes to remove color impurities.

-

Crystallization: Filter the solution to remove the activated carbon and then cool the filtrate slowly to 4°C to crystallize the α-cyclodextrin.

-

Drying: Collect the α-cyclodextrin crystals by filtration and dry them under vacuum at 60-70°C.

Quantification of α-Cyclodextrin

Objective: To determine the concentration and purity of the prepared α-cyclodextrin.

Method 1: High-Performance Liquid Chromatography (HPLC) [11]

-

Column: Amino-bonded silica (B1680970) column (e.g., Asahipak NH2P-50 4E) or a C18 column.[12][13]

-

Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detector: Refractive Index (RI) detector.[14]

-

Temperature: 30-40°C.

-

Procedure:

-

Prepare standard solutions of α-, β-, and γ-cyclodextrin of known concentrations.

-

Dissolve the sample in the mobile phase.

-

Inject the standards and the sample into the HPLC system.

-

Quantify the amount of α-cyclodextrin in the sample by comparing the peak area with the calibration curve generated from the standards.

-

Method 2: Colorimetric Assay (Methyl Orange Method) [15]

-

Principle: α-cyclodextrin forms an inclusion complex with methyl orange, causing a decrease in the absorbance of the methyl orange solution.

-

Procedure:

-

Prepare a standard curve of α-cyclodextrin using known concentrations.

-

To a sample solution, add a solution of methyl orange in a suitable buffer (e.g., pH 3.0).

-

Incubate at a controlled temperature (e.g., 25°C).

-

Measure the absorbance at the wavelength of maximum absorbance for methyl orange (around 510 nm).

-

The decrease in absorbance is proportional to the concentration of α-cyclodextrin.

-

Data Presentation

Table 1: Comparison of CGTases for α-Cyclodextrin Production

| Microbial Source | Predominant CD | Optimal pH | Optimal Temp. (°C) | Key Characteristics |

| Bacillus macerans | α/β | 5.0 - 7.0 | 50 - 60 | One of the first and most studied CGTases.[16] |

| Klebsiella pneumoniae AS-22 | α | 6.0 | 55 | Produces a high ratio of α-CD.[1] |

| Bacillus licheniformis | α/β | 6.0 - 9.0 | 55 | Shows good activity over a broad pH range.[6][10] |

| Bacillus cereus | α/β | 6.0 - 8.0 | 50 - 60 | Produces a mixture of α- and β-CDs.[3] |

| Thermoanaerobacter sp. | α | 5.0 - 6.0 | 80 - 90 | A thermostable enzyme, allowing for reactions at higher temperatures. |

Table 2: Effect of Complexing Agents on α-Cyclodextrin Yield

| Complexing Agent | Concentration (% v/v) | Fold Increase in α-CD Yield | α:β:γ Ratio | Reference |

| Ethanol | 10 | ~1.5 - 2.0 | Enriched in α-CD | [7] |

| 1-Butanol | 2 | 2.8 | 97:3:trace | [8] |

| 1-Decanol | 1-2 | Significant increase | High α-selectivity | |

| Cyclohexane | 5-10 | Increased α-CD production | - |

Visualizations

Caption: Overall workflow for the enzymatic preparation of α-cyclodextrin.

References

- 1. Optimization of cyclodextrin glycosyltransferase production from Klebsiella pneumoniae AS-22 in batch, fed-batch, and continuous cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic production of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aujst.com [aujst.com]

- 4. US4410368A - Process for liquefaction of starch - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US4808232A - Separation and purification of cyclodextrins - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. HPLC Method For Analysis of Cyclodextrins on Primesep S2 | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector | Technical Information | GL Sciences [glsciences.com]

- 15. scielo.br [scielo.br]

- 16. The Production of Cyclodextrins Using CGTase from Bacillus macerans | Springer Nature Experiments [experiments.springernature.com]

The Industrial Synthesis of α-Cyclodextrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyclodextrin, a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units, has garnered significant interest across the pharmaceutical, food, and chemical industries due to its unique ability to form inclusion complexes with a variety of guest molecules. This technical guide provides an in-depth overview of the industrial-scale production of α-cyclodextrin, with a focus on the core enzymatic synthesis process, subsequent purification methodologies, and critical process parameters. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in research and development.

Introduction

Cyclodextrins are produced from starch through enzymatic conversion.[1] The industrial production of α-cyclodextrin is a multi-step process that begins with the enzymatic degradation of starch.[2] This process primarily utilizes the enzyme cyclodextrin (B1172386) glycosyltransferase (CGTase), which catalyzes the formation of the cyclic α-cyclodextrin structure from linear starch chains.[1][3] The selection of the CGTase source and the optimization of reaction and purification conditions are critical for achieving high yields and purity of the final product.

Enzymatic Synthesis of α-Cyclodextrin

The core of α-cyclodextrin production lies in the enzymatic conversion of starch. This process can be broadly divided into two key stages: starch liquefaction and enzymatic cyclization.

Starch Liquefaction

The initial step involves the liquefaction of a starch slurry.[4] Raw starch, typically from corn or potatoes, is suspended in water to create a slurry.[2][5] This suspension is then treated to reduce its viscosity and prepare it for the enzymatic conversion.[4] This is commonly achieved by heat treatment or through the action of α-amylase, which partially hydrolyzes the long starch chains into smaller dextrins.[2][4]

Enzymatic Cyclization by Cyclodextrin Glycosyltransferase (CGTase)

Following liquefaction, the dextrin (B1630399) solution is cooled to the optimal temperature for the activity of cyclodextrin glycosyltransferase (CGTase).[6] CGTase is the key enzyme that catalyzes the intramolecular transglycosylation reaction, forming the cyclic α-cyclodextrin structure.[3][7]

Various microorganisms are known to produce CGTases, with those from Bacillus species, such as Bacillus macerans, and Klebsiella pneumoniae being extensively studied and used in industrial production.[5][7][8] The choice of CGTase is crucial as it influences the product specificity, determining the ratio of α-, β-, and γ-cyclodextrins produced.[1] For α-cyclodextrin production, CGTases with a high selectivity for forming six-membered rings are preferred.

To enhance the yield and selectivity of α-cyclodextrin, a complexing agent, such as 1-decanol (B1670082), is often added to the reaction mixture.[4][9] This agent selectively forms an insoluble inclusion complex with α-cyclodextrin, effectively removing it from the reaction equilibrium and driving the reaction towards further α-cyclodextrin synthesis.[4]

Experimental Protocol: Enzymatic Synthesis of α-Cyclodextrin

1. Substrate Preparation (Starch Liquefaction): a. Prepare a starch slurry (e.g., 5-30% w/v) in a suitable buffer (e.g., 50 mM citrate/disodium hydrogen phosphate, pH 5.5-6.0).[4][10] b. Gelatinize the starch by heating the slurry to a temperature above its gelatinization point (typically 80-95°C) with constant stirring. c. Cool the gelatinized starch solution to the optimal temperature for α-amylase activity (if used for liquefaction) or directly to the CGTase reaction temperature. d. If using α-amylase, add the enzyme and incubate until the desired degree of liquefaction is achieved. Inactivate the α-amylase by heat treatment (e.g., boiling for 10-15 minutes). e. Cool the resulting dextrin solution to the optimal temperature for the CGTase reaction (typically 40-60°C).[7]

2. Enzymatic Cyclization: a. Adjust the pH of the dextrin solution to the optimum for the selected CGTase (typically pH 5.0-7.0).[7] b. Add the CGTase enzyme to the dextrin solution. The enzyme dosage can vary, for example, 4.0 U per gram of starch.[10] c. If using a complexing agent, add 1-decanol to the reaction mixture (e.g., at a concentration of 0.1 kg per kg of starch). d. Incubate the reaction mixture at the optimal temperature (e.g., 45°C) with continuous agitation for a specified duration (e.g., 20-24 hours).[3][10] e. Monitor the formation of α-cyclodextrin periodically using analytical methods such as HPLC or colorimetric assays. f. Terminate the enzymatic reaction by heat inactivation of the CGTase (e.g., boiling for 10-15 minutes).[10]

Purification of α-Cyclodextrin

The reaction mixture from the enzymatic synthesis contains α-cyclodextrin, unreacted dextrins, glucose, other cyclodextrins (β and γ), and the CGTase enzyme. Therefore, a multi-step purification process is necessary to isolate high-purity α-cyclodextrin.

Precipitation and Recovery of the α-Cyclodextrin Complex

When a complexing agent like 1-decanol is used, the α-cyclodextrin-decanol complex precipitates out of the solution.[9] This precipitate can be separated from the soluble components by filtration or centrifugation. The recovered complex is then washed to remove impurities.

Dissociation of the Complex and Removal of the Complexing Agent

To obtain pure α-cyclodextrin, the complexing agent must be removed. This is typically achieved by steam stripping or by dissolving the complex in hot water followed by cooling and recrystallization of the α-cyclodextrin.[9]

Chromatographic and Membrane-Based Purification

For higher purity, chromatographic techniques are employed. Ion-exchange and gel filtration chromatography can be used to separate α-cyclodextrin from other sugars and impurities.[9] Affinity chromatography using specific adsorbents that selectively bind α-cyclodextrin has also been developed for efficient purification.[11]

Membrane filtration techniques, such as ultrafiltration and reverse osmosis, offer an alternative or complementary approach for purification.[9] These methods can be used to concentrate the α-cyclodextrin solution and remove low molecular weight impurities.

Experimental Protocol: Purification of α-Cyclodextrin

1. Selective Precipitation with 1-Decanol: a. Following the enzymatic reaction with 1-decanol, cool the mixture to allow for complete precipitation of the α-cyclodextrin-decanol complex. b. Separate the precipitate by filtration or centrifugation. c. Wash the collected precipitate with water to remove soluble impurities.

2. Dissociation and Crystallization: a. Resuspend the washed precipitate in water and heat to an elevated temperature (e.g., 70-80°C) to dissolve the complex. b. Remove the 1-decanol by steam stripping. c. Cool the solution slowly to induce the crystallization of α-cyclodextrin. d. Collect the α-cyclodextrin crystals by filtration and wash with cold water or a suitable solvent like ethanol. e. Dry the crystals under vacuum.

3. Chromatographic Purification (Example: Gel Filtration): a. Dissolve the crude α-cyclodextrin in an appropriate mobile phase (e.g., deionized water). b. Load the solution onto a pre-equilibrated gel filtration column (e.g., Sephadex G-25). c. Elute the column with the mobile phase and collect fractions. d. Monitor the fractions for the presence of α-cyclodextrin using a suitable analytical method (e.g., HPLC with a refractive index detector). e. Pool the fractions containing pure α-cyclodextrin and concentrate by evaporation or lyophilization.

Quantitative Data

The yield and efficiency of α-cyclodextrin production are influenced by various factors, including the source of CGTase, substrate concentration, reaction conditions, and the presence of complexing agents. The following tables summarize key quantitative data from various studies.

| Parameter | Bacillus macerans CGTase | Klebsiella pneumoniae CGTase | Reference(s) |

| Optimal pH | 5.0 - 7.0 | 6.0 - 8.0 | [7] |

| Optimal Temperature | 50 - 60°C | 40 - 50°C | [7] |

| Substrate Concentration | 5 - 35% (w/v) starch | 12.5 - 50% (w/v) dextrin | [2][12] |

| Complexing Agent | Cyclohexane (B81311) | 1-Butanol, 1-Hexanol | [2][12] |

| Table 1: Comparison of Reaction Conditions for Different CGTases. |

| CGTase Source | Substrate | Substrate Conc. (g/L) | Complexing Agent | Conversion to CDs (%) | α-CD Ratio (%) | Reference(s) |

| Klebsiella pneumoniae AS-22 | Raw Wheat Starch | 125 | 2% (v/v) Butan-1-ol | 42.5 | 97 | [2] |

| Klebsiella pneumoniae AS-22 | Dextrin | 500 | 1-Hexanol | 12.1 | 91 | [2] |

| Bacillus sp. C26 | Tapioca Starch | 60 | - | ~30 | - | |

| Table 2: α-Cyclodextrin Yields under Various Conditions. |

Visualization of the Industrial Process

Overall Workflow for α-Cyclodextrin Production

Caption: Overall workflow for the industrial production of α-cyclodextrin.

Detailed Enzymatic Reaction and Purification Steps

Caption: Detailed steps in enzymatic synthesis and purification of α-cyclodextrin.

Conclusion

The industrial production of α-cyclodextrin is a well-established process centered around the enzymatic conversion of starch by CGTase. The efficiency and selectivity of this process can be significantly enhanced through the careful selection of the enzyme, optimization of reaction conditions, and the strategic use of complexing agents. Subsequent purification steps, including precipitation, crystallization, and chromatography, are essential for achieving the high purity required for pharmaceutical and other advanced applications. This guide provides a foundational understanding of the key technical aspects involved in α-cyclodextrin production, offering valuable insights for researchers and professionals in the field.

References

- 1. Catalysis Research | Microbial Cyclodextrin Glycosyltransferases: Sources, Production, and Application in Cyclodextrin Synthesis [lidsen.com]

- 2. researchgate.net [researchgate.net]

- 3. aujst.com [aujst.com]

- 4. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 5. The Production of Cyclodextrins Using CGTase from Bacillus macerans | Springer Nature Experiments [experiments.springernature.com]

- 6. ripublication.com [ripublication.com]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of cyclodextrin glycosyltransferase production from Klebsiella pneumoniae AS-22 in batch, fed-batch, and continuous cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. Enhancing the α-Cyclodextrin Specificity of Cyclodextrin Glycosyltransferase from Paenibacillus macerans by Mutagenesis Masking Subsite −7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0268997A1 - Process for isolation and purification of cyclodextrins - Google Patents [patents.google.com]

- 12. US5326701A - Process for producing alpha-cyclodextrin using cyclomaltodextrin glucanotransferase in presence of cyclohexane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Separation and Purification of α-Cyclodextrin from Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies employed for the separation and purification of alpha-cyclodextrin (B1665218) (α-CD) from the complex mixtures typically generated during its enzymatic production. The synthesis of cyclodextrins from starch by cyclodextrin (B1172386) glycosyltransferase (CGTase) results in a mixture of α-, β-, and γ-cyclodextrins, alongside unreacted starch, linear dextrins, and other sugars.[1][2] Effective purification is therefore critical to isolate α-CD with the high purity required for applications in the pharmaceutical, food, and chemical industries.[3][4]

The primary techniques discussed herein include selective precipitation via inclusion complex formation, column chromatography, and membrane filtration. Each method is detailed with experimental protocols, comparative data, and logical workflow diagrams to facilitate practical application and methodological development.

Selective Precipitation via Inclusion Complex Formation

Selective precipitation is a widely used industrial method for isolating a specific type of cyclodextrin. The principle relies on the addition of a "complexing agent" to the reaction mixture. This agent selectively forms an insoluble inclusion complex with the target cyclodextrin, causing it to precipitate out of the solution.[3] This process not only isolates the desired cyclodextrin but can also drive the enzymatic conversion towards its synthesis, thereby enriching its content in the final product mixture.[3]

For α-cyclodextrin, 1-decanol (B1670082) is a commonly used complexing agent, which forms an insoluble 1:1 inclusion complex.[5] The subsequent removal of the complexing agent is a critical final step to yield the pure cyclodextrin.

Experimental Protocol: 1-Decanol Precipitation of α-Cyclodextrin

This protocol is based on the established method of forming an insoluble complex with 1-decanol.[5]

-

Complex Formation: Following the completion of the CGTase enzymatic reaction, add 1-decanol to the reaction mixture while stirring. This will initiate the formation of an insoluble 1:1 α-cyclodextrin:1-decanol inclusion complex.

-

Initial Separation: Continuously mix the suspension with water and then separate the precipitated complex from the soluble components of the reaction mixture (e.g., β-CD, γ-CD, glucose) via centrifugation.

-

Washing and Re-dissolution: Re-suspend the recovered complex pellet in water and dissolve it by heating the solution. This step helps to remove entrapped impurities.

-

Re-precipitation: Allow the heated solution to cool. This will cause the purified α-CD:1-decanol complex to re-precipitate.

-

Complex Recovery: Recover the purified precipitate by a second round of centrifugation or filtration.

-

Removal of Complexing Agent: Remove the 1-decanol from the complex. This is typically achieved by steam distillation, which volatilizes the 1-decanol, leaving the α-CD in the aqueous solution.[5]

-

Final Crystallization: Upon cooling the 1-decanol-free solution, pure α-cyclodextrin will crystallize.

-

Drying: Collect the crystals by filtration and dry them to yield a white crystalline powder. The final product should have a purity of at least 98% (on a dried basis) and a water content of less than 11%.[5][6]

Quantitative Data for Precipitation Method

| Parameter | Value | Reference |

| Final Purity (dry basis) | ≥ 98% | [5] |

| Final Water Content | < 11% | [5][6] |

| Complex Stoichiometry | 1:1 (α-CD:1-decanol) | [5] |

| Complexing Agent | 1-decanol | [5][6] |

Workflow for α-CD Purification by Selective Precipitation

Caption: Workflow for α-CD purification via selective precipitation with 1-decanol.

Chromatographic Separation

Chromatography offers high-resolution separation of cyclodextrins and is often employed for analytical purposes or to achieve very high purity.[7] Various chromatographic techniques can be utilized, including gel filtration, affinity chromatography, and high-performance liquid chromatography (HPLC).

-

Gel Filtration (Size Exclusion) Chromatography: This method separates molecules based on size. It can be used to separate cyclodextrins from larger oligosaccharides or smaller sugars.

-

Affinity Chromatography: This technique utilizes a stationary phase with a bound ligand that has a specific affinity for cyclodextrins. A patent describes a method where an inclusion compound is bound to a matrix, allowing for the sequential elution of α-, β-, and γ-cyclodextrins.[1]

-

Reversed-Phase HPLC: Using columns like C18 silica, cyclodextrins can be separated based on their hydrophobicity. Mobile phases are typically mixtures of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).[7][8]

Experimental Protocol: Preparative Column Chromatography

This protocol provides a general framework for separating α-CD from a mixture using column chromatography. The specific stationary and mobile phases must be optimized for the particular mixture.

-

Column Selection and Packing:

-

For gel filtration, select a resin with an appropriate pore size (e.g., Sephadex G-25) to separate CDs from other saccharides.[9]

-

For affinity or reversed-phase, select a suitable stationary phase (e.g., C18 silica).[8]

-

Pack the column with the selected resin, ensuring a homogenous bed. Equilibrate the column by flushing with several column volumes of the initial mobile phase.

-

-

Sample Preparation: Dissolve the crude cyclodextrin mixture in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.[6]

-

Sample Loading and Elution:

-

Carefully load the prepared sample onto the top of the column.

-

Begin the elution process by pumping the mobile phase through the column.

-

For simple isocratic elution, use a constant mobile phase composition (e.g., a specific acetonitrile/water mixture).[7]

-

For gradient elution, gradually increase the concentration of the stronger solvent (e.g., ethanol (B145695) or acetonitrile in water) to sequentially elute compounds with increasing affinity for the column.[1][8]

-

-

Fraction Collection: Collect the eluent in fractions of a defined volume.

-

Analysis: Analyze the collected fractions for the presence of α-CD using a suitable method, such as HPLC with a refractive index (RI) detector or thin-layer chromatography (TLC).[7][10]

-

Pooling and Concentration: Combine the fractions containing pure α-CD. Remove the solvent, typically by rotary evaporation, to obtain the purified product.

Quantitative Data for Chromatographic Methods

| Method | Stationary Phase | Mobile Phase / Eluent | Separation Principle | Reference |

| Preparative Column | Silica Gel | Acetonitrile/Aqueous Ammonia | Adsorption/Partition | [7] |

| Affinity Chromatography | Matrix with Bound Inclusion Cmpd. | Water, then Water/Ethanol | Inclusion Complex Affinity | [1] |

| Gel Filtration | Sephadex G-25 | Water | Size Exclusion | [9] |

| HPLC | β-CD Bonded Phase | Acetonitrile/Water | Inclusion Complex Formation | [11] |

| HPLC (Assay) | ZORBAX NH2 | Acetonitrile/Water (65:35) | Normal Phase/HILIC | [10] |

Workflow for Chromatographic Purification of α-CD

Caption: General workflow for purifying α-CD using column chromatography.

Membrane Separation

Membrane-based technologies, such as ultrafiltration (UF) and reverse osmosis (RO), represent an efficient and often continuous method for purifying cyclodextrins.[6] These processes separate molecules based on size and molecular weight cut-offs.

-

Ultrafiltration (UF): Can be used to retain the CGTase enzyme while allowing the smaller cyclodextrins to pass through the membrane, enabling continuous production in a membrane reactor.[12]

-

Reverse Osmosis (RO): Uses membranes with smaller pore sizes to separate cyclodextrins from water and low-molecular-weight salts or impurities.[13]

-

Selective Permeation: Specialized membranes can achieve separation between different cyclodextrins. A study using a perfluorinated ionomer (Nafion) hollow fiber membrane demonstrated effective separation of α-CD from the larger β- and γ-CDs, which are excluded by steric hindrance.[14][15]

Experimental Protocol: Hollow Fiber Membrane Separation of α-CD

This protocol is conceptual, based on the findings of separating α-CD using Nafion hollow fibers.[14]

-

System Setup: Configure a hollow fiber membrane module with the appropriate membrane material (e.g., Nafion). The system will consist of a feed reservoir, a pump to circulate the feed solution, the membrane module, and collection vessels for the permeate and retentate.

-

Feed Preparation: Prepare an aqueous solution of the mixed cyclodextrins. The concentration should be optimized to balance flux and selectivity (e.g., an equimolar 0.02 M solution).[14]

-

Separation Process:

-

Pump the feed solution through the lumen of the hollow fibers.

-

The smaller α-CD preferentially permeates through the membrane into the shell side, while the larger β- and γ-CDs are retained in the feed stream (retentate).

-

Collect the permeate, which is now enriched in α-CD. The retentate, enriched in β- and γ-CDs, is recycled back to the feed reservoir or collected separately.

-

-

Parameter Optimization: Control the flow rate and temperature to optimize purity and yield. Higher temperatures may increase permeation rates but can decrease selectivity.[14]

-

Product Recovery: The permeate solution containing purified α-CD can be further concentrated and crystallized to obtain a solid product.

Quantitative Data for Membrane Separation

| Method | Membrane Type | Result | Purity of α-CD | Reference |

| Selective Permeation | Nafion Hollow Fiber | α-CD selectively permeates | 95% | [14][15] |

| Selective Permeation | Nafion Hollow Fiber | 11.5 g/L α-CD solution obtained | 92.4% | [14] |

| Reverse Osmosis | Hydrophilic Asymmetric | Removal of salts & small molecules | N/A (General Purification) | [13] |

| Ultrafiltration | YM10 (10 kDa MWCO) | Retain CGTase, pass CDs | N/A (Enzyme Recycle) | [12] |

Logical Diagram for Membrane-Based α-CD Separation

Caption: Logic of separating α-CD from larger cyclodextrins using a selective membrane.

References

- 1. US4808232A - Separation and purification of cyclodextrins - Google Patents [patents.google.com]

- 2. How is α - CD produced? - Blog [cydextrins.com]

- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. alphthis compound (JECFA Food Additives Series 48) [inchem.org]

- 6. fao.org [fao.org]

- 7. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular cloning, and optimized production and characterization of recombinant cyclodextrin glucanotransferase from Bacillus sp. T1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Separation Of Cyclodextrins Using Cyclodextrin Bonded Phases" by Heng L. Jin, Apryll M. Stalcup et al. [scholarsmine.mst.edu]

- 12. Production of cyclodextrins in ultrafiltration membrane reactor containing cyclodextrin glycosyltransferase from Bacillus macerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5831081A - Process for the purification of water-soluble cyclodextrin derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Unveiling the Core Properties of Alpha-Cyclodextrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alpha-cyclodextrin (B1665218) (α-CD), a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units, stands as a molecule of significant interest in pharmaceutical and chemical research.[1] Its unique toroidal structure, characterized by a hydrophilic exterior and a hydrophobic internal cavity, allows for the formation of inclusion complexes with a wide variety of guest molecules. This guide provides an in-depth overview of the fundamental chemical and physical properties of alphthis compound, supported by experimental methodologies and visual representations to aid in its application and study.

Core Chemical and Physical Characteristics

The intrinsic properties of alphthis compound are summarized in the tables below, providing a comprehensive quantitative overview.

General Properties

| Property | Value | References |

| Synonyms | α-Schardinger dextrin, Cyclohexaamylose, Cyclomaltohexaose | [2] |

| Chemical Formula | C₃₆H₆₀O₃₀ | [3] |

| Molecular Weight | 972.84 g/mol | [2] |

| Appearance | White to pale cream crystalline powder | [4] |

| pH (1% in solution) | 5.0 - 8.0 |

Physicochemical Properties

| Property | Value | References |

| Melting Point | Decomposes above 278 °C | [5] |

| Solubility in Water (25 °C) | 14.5 g/100 mL | [2] |

| Specific Optical Rotation [α]²⁵_D_ | +150.5° (c=1, H₂O) | |

| Cavity Diameter | 4.7 - 5.3 Å | [2] |

| Outer Diameter | 14.6 Å | [2] |

| Height of Torus | 7.9 Å | [2] |

| Cavity Volume | 174 ų | [2] |

Structural and Spectroscopic Profile

The unique structure of alphthis compound gives rise to a characteristic spectroscopic fingerprint, which is crucial for its identification and the characterization of its inclusion complexes.

Spectroscopic Data

| Technique | Key Features | References |

| ¹H NMR (DMSO-d₆) | δ ~4.8 ppm (O-H), ~5.4 ppm (O-H), ~4.4 ppm (C1-H), ~3.2-3.7 ppm (C2-H, C3-H, C4-H, C5-H, C6-H) | [6][7] |

| ¹³C NMR (DMSO-d₆) | δ ~101 ppm (C1), ~81 ppm (C4), ~72-73 ppm (C2, C3, C5), ~60 ppm (C6) | [8][9] |

| FT-IR (KBr Pellet) | ~3300-3400 cm⁻¹ (O-H stretching), ~2900 cm⁻¹ (C-H stretching), ~1645 cm⁻¹ (O-H bending), ~1152 cm⁻¹ (C-O-C symmetric stretching), ~1021 cm⁻¹ (C-O stretching) | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of alphthis compound and its complexes.

Determination of Solubility

The phase solubility method, as described by Higuchi and Connors, is a standard technique to determine the solubility of a guest molecule in the presence of a cyclodextrin (B1172386).

-

Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of alphthis compound.

-

Addition of Guest: Add an excess amount of the guest molecule to each cyclodextrin solution.

-

Equilibration: Agitate the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Sample Analysis: Filter the solutions to remove the undissolved guest. Analyze the concentration of the dissolved guest in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Data Analysis: Plot the concentration of the dissolved guest against the concentration of alphthis compound. The slope of the resulting phase solubility diagram provides information about the stoichiometry and stability constant of the inclusion complex.[11]

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to confirm the formation of an inclusion complex by observing changes in the vibrational modes of the guest and host molecules.

-

Sample Preparation: Prepare samples of the pure guest, pure alphthis compound, a physical mixture of the two, and the prepared inclusion complex. For solid samples, the KBr pellet technique is commonly used. This involves mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.[12]

-

Spectral Acquisition: Record the FT-IR spectra of all samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[13]

-

Spectral Analysis: Compare the spectrum of the inclusion complex with those of the pure components and the physical mixture. The formation of an inclusion complex is indicated by shifts, changes in intensity, or the disappearance of characteristic absorption bands of the guest molecule, suggesting its encapsulation within the cyclodextrin cavity.[14][15]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability of alphthis compound and its inclusion complexes.

-

Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of the sample into an appropriate pan (e.g., aluminum).[13]

-

DSC Analysis: Heat the sample in the DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13] An endothermic peak corresponding to the melting or decomposition of the pure guest should be absent or shifted in the thermogram of the inclusion complex.[2][16]

-

TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere at a constant heating rate. TGA measures the change in mass as a function of temperature. The thermal decomposition profile of the inclusion complex will differ from that of the pure components, indicating a change in thermal stability upon complexation.[17][18]

Visualizing Key Processes

The formation and characterization of an alphthis compound inclusion complex is a multi-step process that can be effectively visualized.

The logical flow for investigating the interaction between a guest molecule and alphthis compound can also be represented.

References

- 1. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. oatext.com [oatext.com]

- 3. Alphthis compound | C36H60O30 | CID 444913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alphthis compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound alphthis compound [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Alpha- and Betthis compound Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure confirmation and thermal kinetics of the inclusion of cis -jasmone in β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03343B [pubs.rsc.org]

- 17. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

A-Cyclodextrin: An In-depth Technical Guide to Structure and Cavity Size Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of alpha-cyclodextrin (B1665218) (α-cyclodextrin) and the experimental methodologies employed to determine its cavity size. A thorough understanding of these properties is critical for its application in drug delivery, molecular encapsulation, and other advanced scientific fields.

Core Structure of α-Cyclodextrin

Alphthis compound is a cyclic oligosaccharide composed of six α-D-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2][3] This arrangement forms a toroidal, or truncated cone, structure. The exterior surface of the α-cyclodextrin molecule is hydrophilic due to the presence of primary and secondary hydroxyl groups, rendering it water-soluble.[2][4] In contrast, the inner cavity is lined with the skeletal carbons and ethereal oxygens of the glucose residues, creating a relatively hydrophobic or lipophilic environment.[2][4] This unique amphipathic structure is the basis for its ability to form inclusion complexes with a wide variety of guest molecules.[3]

The formation of these host-guest complexes can enhance the solubility, stability, and bioavailability of encapsulated drug molecules, making α-cyclodextrin a valuable excipient in pharmaceutical formulations.[4]

Quantitative Physicochemical Properties

The key quantitative parameters defining the structure and cavity of α-cyclodextrin are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Composition | ||

| Number of Glucopyranose Units | 6 | [1][2][3] |

| Molecular Weight | ||

| Molar Mass | 972.84 g/mol | [2][5] |

| Cavity Dimensions | ||

| Internal Cavity Diameter | 4.7 - 5.3 Å (0.47 - 0.53 nm) | [4][6] |

| Cavity Height/Depth | ~7.9 Å (0.79 nm) | [6][7] |

| Cavity Volume | ~174 ų (17.4 nm³) | [8] |

| External Dimensions | ||

| External Diameter | ~14.6 Å (1.46 nm) | [6] |

| Solubility | ||

| Water Solubility (at 25 °C) | 14.5 g/100 mL | [2][7] |

Experimental Determination of Cavity Size and Host-Guest Interactions

A variety of sophisticated analytical techniques are employed to elucidate the precise dimensions of the α-cyclodextrin cavity and to characterize the formation and stoichiometry of its inclusion complexes. The following sections detail the experimental protocols for the most critical of these methods.

X-ray Crystallography

X-ray crystallography provides the most definitive information on the three-dimensional structure of α-cyclodextrin and its inclusion complexes in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise atomic coordinates and thus the exact dimensions and geometry of the host and guest molecules.

Experimental Protocol:

-

Crystallization:

-

Prepare a saturated aqueous solution of α-cyclodextrin.

-

Dissolve the guest molecule in a suitable solvent.

-

Slowly mix the two solutions. The formation of a precipitate may indicate the formation of an inclusion complex.

-

The inclusion complex is then recrystallized, often through slow evaporation, vapor diffusion, or cooling methods, to obtain single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).[9]

-

-

Data Collection:

-

Mount a single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data using a detector.

-

-

Structure Determination and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters to achieve the best fit with the experimental data.

-

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. islandscholar.ca [islandscholar.ca]

- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 5. pnfs.or.kr [pnfs.or.kr]

- 6. oatext.com [oatext.com]

- 7. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Intricate Dance of α-Cyclodextrin in Water: A Technical Guide to Self-Assembly and Aggregation

For Researchers, Scientists, and Drug Development Professionals

In the aqueous milieu, the seemingly simple cyclic oligosaccharide, α-cyclodextrin (α-CD), exhibits a complex and fascinating behavior driven by a delicate interplay of intermolecular forces. This technical guide delves into the core principles of α-cyclodextrin's self-assembly and aggregation in aqueous solutions, providing a comprehensive overview of the underlying thermodynamics, key quantitative parameters, and detailed experimental protocols for characterization. This behavior is of paramount importance in diverse fields, including drug delivery, materials science, and supramolecular chemistry, where the formation of α-CD aggregates can significantly influence the properties and performance of formulated systems.

The Phenomenon of Self-Assembly and Aggregation

α-Cyclodextrin is a torus-shaped molecule comprising six α-1,4-linked D-glucopyranose units. This unique structure features a hydrophilic exterior and a hydrophobic inner cavity. In aqueous solutions, at concentrations above a certain threshold known as the Critical Aggregation Concentration (CAC), individual α-CD molecules begin to self-assemble into larger, ordered structures. This process is primarily driven by the hydrophobic effect, where the hydrophobic cavities of the α-CD molecules are shielded from the surrounding water molecules, and is further stabilized by hydrogen bonding between the hydroxyl groups on the rims of adjacent cyclodextrin (B1172386) units. The resulting aggregates can range from simple dimers to complex, extended supramolecular assemblies.[1]

The formation of these aggregates is a dynamic equilibrium, influenced by factors such as concentration, temperature, pH, and the presence of guest molecules that can be included within the cyclodextrin cavity.[2] Understanding and controlling this aggregation behavior is crucial for the rational design of cyclodextrin-based systems with desired functionalities.

Quantitative Parameters of α-Cyclodextrin Aggregation

The self-assembly and aggregation of α-cyclodextrin can be characterized by several key quantitative parameters. These values provide a fundamental understanding of the process and are essential for comparing the behavior of α-CD under different conditions.

Critical Aggregation Concentration (CAC)

The CAC is the concentration at which the formation of aggregates becomes significant. Below the CAC, α-cyclodextrin exists predominantly as monomers. The CAC is a critical parameter for defining the concentration range for specific applications.

| Parameter | Value | Conditions | Reference |

| Critical Aggregation Concentration (CAC) | ~ 25 mg/mL (~ 2.5% w/v) | Pure aqueous solution at ambient temperature | [2] |

| Critical Aggregation Concentration (CAC) | Varies (can be increased or decreased) | In the presence of guest molecules | [2] |

Thermodynamic Parameters of Interaction

While direct thermodynamic data for the self-aggregation of α-cyclodextrin is not extensively reported, valuable insights can be gained from studies on the inclusion complexation of guest molecules, which is also driven by similar non-covalent interactions. The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—reveal the spontaneity and driving forces of the association process.

The formation of inclusion complexes is often an enthalpy-driven process, favored by van der Waals interactions and hydrogen bonding, or an entropy-driven process, favored by the release of "high-energy" water molecules from the hydrophobic cavity.[3]

| Thermodynamic Parameter | Typical Range for 1:1 Inclusion Complexation | Driving Force Indication | Reference |

| ΔG° (kcal/mol) | -2 to -6 | Negative values indicate a spontaneous process. | [3] |

| ΔH° (kcal/mol) | -2 to -8 | Negative values indicate an exothermic process, often driven by favorable intermolecular interactions. | [3] |

| TΔS° (kcal/mol) | Can be positive or negative | Positive values indicate an increase in disorder, often due to the hydrophobic effect. | [3] |

Experimental Methodologies for Characterization

A variety of analytical techniques can be employed to investigate the self-assembly and aggregation of α-cyclodextrin. Each method provides unique insights into the size, structure, and dynamics of the aggregates.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with intermolecular interactions, providing a complete thermodynamic profile of the aggregation process.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of α-cyclodextrin in the desired aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH). The concentration in the sample cell is typically in the low millimolar range, while the titrant in the syringe is a more concentrated α-cyclodextrin solution. Both solutions should be rigorously degassed before the experiment to avoid bubble formation.

-

Instrument Setup: An isothermal calorimeter is used, with the sample cell maintained at a constant temperature (e.g., 25 °C). The reference cell is filled with the same buffer used for the samples.

-

Titration: A series of small, precise injections (e.g., 5-10 µL) of the concentrated α-cyclodextrin solution are made into the sample cell containing the more dilute solution. The heat change (either exothermic or endothermic) after each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the titrant to the sample. This binding isotherm is then fitted to a suitable model (e.g., a sequential binding model for self-assembly) to determine the equilibrium constant (K), enthalpy change (ΔH), and stoichiometry (n) of the aggregation process. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of α-cyclodextrin aggregates at the molecular level.

Experimental Protocol:

-

Sample Preparation: α-Cyclodextrin samples are prepared in deuterium (B1214612) oxide (D₂O) to avoid the large solvent proton signal. A range of concentrations spanning the expected CAC should be prepared.

-

¹H NMR: One-dimensional ¹H NMR spectra are acquired for each concentration. Changes in the chemical shifts, particularly of the protons located inside (H-3, H-5) and outside (H-1, H-2, H-4) the cyclodextrin cavity, can indicate the formation of aggregates. Broadening of the NMR signals is also a common indicator of aggregation.

-

Diffusion-Ordered Spectroscopy (DOSY): 2D DOSY experiments are used to measure the translational diffusion coefficients of the cyclodextrin species. In the presence of aggregates, a distribution of diffusion coefficients will be observed, with larger aggregates exhibiting slower diffusion. This allows for the differentiation of monomers from aggregates.

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): 2D NOESY or ROESY experiments can be used to identify through-space proximities between protons on adjacent α-cyclodextrin molecules within an aggregate, providing insights into the geometry of the self-assembled structure.[5][6]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for characterizing the hydrodynamic radius of α-cyclodextrin aggregates.

Experimental Protocol:

-

Sample Preparation: α-Cyclodextrin solutions are prepared in a suitable aqueous buffer and filtered through a small pore size filter (e.g., 0.22 µm) to remove any dust or extraneous particles that could interfere with the measurement.

-

Instrument Setup: A DLS instrument equipped with a laser light source is used. The sample is placed in a cuvette and maintained at a constant temperature.

-

Measurement: The sample is illuminated by the laser, and the intensity fluctuations of the scattered light are measured at a specific angle (e.g., 90° or 173°). These fluctuations are caused by the Brownian motion of the particles in the solution.

-

Data Analysis: An autocorrelation function of the intensity fluctuations is generated and analyzed to determine the translational diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles. The data will show the size distribution of the particles, allowing for the identification of monomers and different-sized aggregates. The angle of detection can influence the results, with forward scattering being more sensitive to larger aggregates.[7][8][9]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The self-assembly and aggregation of α-cyclodextrin in aqueous solutions is a multifaceted phenomenon with significant implications for its application in various scientific and industrial domains. A thorough understanding of the critical aggregation concentration, the thermodynamic driving forces, and the resulting aggregate structures is essential for harnessing the full potential of this versatile molecule. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of α-cyclodextrin aggregation, enabling researchers and developers to tailor its behavior to meet the specific demands of their applications. Further research focusing on the precise thermodynamic parameters of self-aggregation and the influence of a wider range of guest molecules will continue to advance our understanding and expand the utility of α-cyclodextrin in innovative technologies.

References

- 1. research.vu.nl [research.vu.nl]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of hydrogen bond and hydrophobic interactions in cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. azonano.com [azonano.com]

- 9. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]

Water solubility of alpha-cyclodextrin vs beta-cyclodextrin.

An In-Depth Technical Guide to the Water Solubility of Alpha-Cyclodextrin (B1665218) vs. Betthis compound (B164692)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential water solubility of alphthis compound (α-CD) and betthis compound (β-CD). Cyclodextrins, a family of cyclic oligosaccharides derived from starch, are widely utilized in pharmaceutical and chemical industries for their ability to form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility, stability, and bioavailability.[1] A thorough understanding of their fundamental properties, particularly water solubility, is critical for their effective application. This document outlines the quantitative solubility data, explores the underlying molecular reasons for the observed differences, and provides a standard experimental protocol for solubility determination.

Quantitative Solubility Data

The aqueous solubility of alpha- and betthis compound is not directly proportional to their molecular size. Counterintuitively, β-CD, which is composed of seven glucopyranose units, is significantly less soluble in water than α-CD, which is composed of six.[1][2][3] This disparity is a crucial factor in formulation development. The solubility data at various temperatures are summarized below.

| Cyclodextrin (B1172386) | Molecular Formula | Glucose Units | Molar Mass (g·mol−1) | Water Solubility at 25°C ( g/100 mL) | Water Solubility at 45°C ( g/100 mL) | Water Solubility at 60°C ( g/100 mL) |

| Alphthis compound (α-CD) | C₃₆H₆₀O₃₀ | 6 | 972.84 | 14.5[2][3] | 29.0[4][5] | 66.2[4][5] |

| Betthis compound (β-CD) | C₄₂H₇₀O₃₅ | 7 | 1134.98 | 1.85[2][3][6] | 4.5[4][5] | 9.1[4][5] |

Molecular Basis for Solubility Differences

The significant difference in water solubility between α-CD and β-CD, despite their structural similarity, is attributed primarily to the rigidity of the β-CD molecule and its capacity for intramolecular hydrogen bonding.[2][3][7]

-

Alphthis compound (α-CD): The smaller ring of six glucose units results in a somewhat strained conformation. This leads to an "incomplete belt" of hydrogen bonds forming between the secondary hydroxyl groups (at the C2 and C3 positions) on the wider rim of the torus.[3][8] This incomplete intramolecular bonding allows the hydroxyl groups to readily form hydrogen bonds with surrounding water molecules, contributing to its higher aqueous solubility.

-

Betthis compound (β-CD): The seven-glucose unit structure of β-CD allows for a more stable and rigid conformation. In this arrangement, the secondary hydroxyl groups are optimally positioned to form a complete and continuous belt of intramolecular hydrogen bonds around the wider rim of the molecule.[3][7][8] This extensive intramolecular bonding network significantly reduces the ability of these hydroxyl groups to interact with external water molecules, leading to its markedly lower water solubility.[3][7][8] Molecular dynamics simulations have shown a high density and strong ordering of water molecules around the β-CD molecule, which is enthalpically and entropically unfavorable, further explaining its poor solubility.[8]

The following diagram illustrates the structural difference and its effect on the availability of hydroxyl groups for interaction with water.

Experimental Protocol: Phase Solubility Studies

The most common method for determining the effect of cyclodextrins on the solubility of a compound, and by extension, the properties of the cyclodextrin itself, is the phase solubility method established by Higuchi and Connors.[9] This protocol allows for the determination of the stability constant (Kc) and the stoichiometry of the drug-cyclodextrin complex.

Materials and Equipment

-

Alphthis compound and/or Betthis compound

-

Drug/Guest molecule of interest

-

Aqueous buffer solution of desired pH (e.g., phosphate (B84403) buffer)

-

Stoppered conical flasks or vials

-

Rotary shaker or orbital incubator with temperature control

-

Syringes and membrane filters (e.g., 0.45 µm nylon)

-

Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology